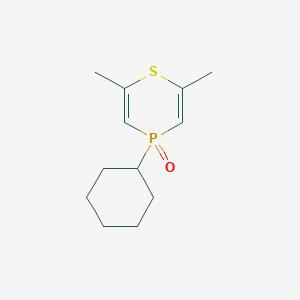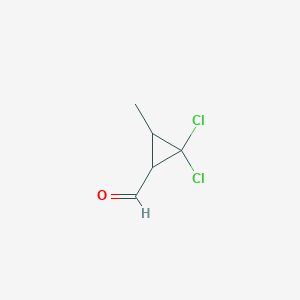
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO3 It is a nitrile derivative that features both hydroxyl and methoxyphenoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production methods for 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets:
Hydroxyl Group: Can form hydrogen bonds with biological molecules.
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxyphenoxy Group: Can interact with aromatic systems and participate in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-methoxybutanenitrile: Similar structure but lacks the phenoxy group.
2-Hydroxy-4-(methylthio)butyronitrile: Contains a methylthio group instead of a methoxyphenoxy group.
3-Hydroxy-2-methylbutanenitrile: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is unique due to the presence of both hydroxyl and methoxyphenoxy groups, which can impart distinct chemical and biological properties compared to other nitriles.
Eigenschaften
CAS-Nummer |
59961-96-5 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-hydroxy-4-(2-methoxyphenoxy)butanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6,8H2,1H3 |
InChI-Schlüssel |
BYVACXUFNSGNGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)


![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)

